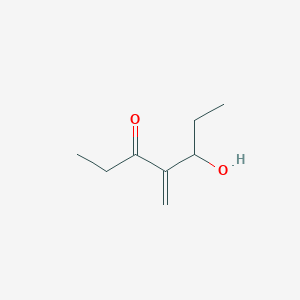
5-Hydroxy-4-methylideneheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-methylideneheptan-3-one is an organic compound with a unique structure that includes a hydroxyl group and a methylidene group attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methylideneheptan-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylideneheptan-3-one with formaldehyde, followed by hydroxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methylideneheptan-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-4-methylideneheptanoic acid.
Reduction: Formation of 5-hydroxy-4-methylideneheptanol.
Substitution: Formation of 5-chloro-4-methylideneheptan-3-one or 5-bromo-4-methylideneheptan-3-one.
Scientific Research Applications
5-Hydroxy-4-methylideneheptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methylideneheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylidene group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-methylideneheptan-3-one
- 5-Hydroxy-5-methylideneheptan-3-one
- 4-Methylideneheptan-3-one
Uniqueness
5-Hydroxy-4-methylideneheptan-3-one is unique due to the specific positioning of its hydroxyl and methylidene groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions and reactivity that are not observed in its analogs.
Properties
CAS No. |
89546-22-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-hydroxy-4-methylideneheptan-3-one |
InChI |
InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h7,9H,3-5H2,1-2H3 |
InChI Key |
GDFNQWAMFOGMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


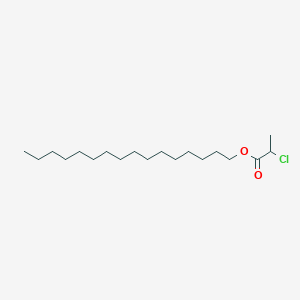
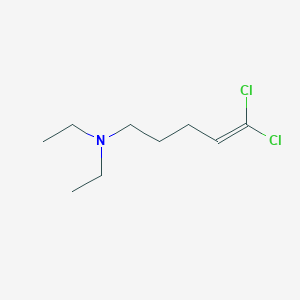
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
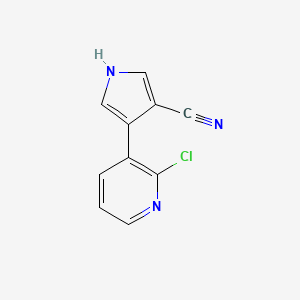
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)


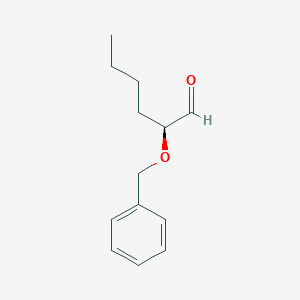
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
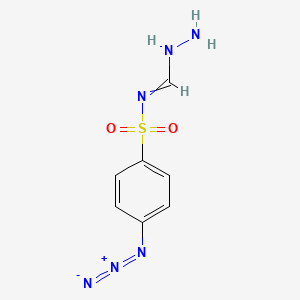

![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
